An In-depth Technical Guide to 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- (CAS No. 135876-30-1) for Advanced Research and Development
An In-depth Technical Guide to 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- (CAS No. 135876-30-1) for Advanced Research and Development
Abstract
This technical guide provides a comprehensive overview of 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-, a fluorene-based dianhydride monomer with significant potential in the development of advanced materials. This document details its chemical identity, physicochemical properties, a robust synthesis protocol, and thorough characterization methods. Primarily utilized in the synthesis of high-performance polyimides, this guide explores the established applications in materials science and extrapolates its potential for cutting-edge applications in the pharmaceutical and biomedical fields, including drug delivery and diagnostics. We delve into the synthesis of polymers derived from this monomer and discuss the critical need for biocompatibility and cytotoxicity assessments for its translation into biomedical applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorene-containing monomer in their research and development endeavors.
Introduction: The Significance of the Fluorene Scaffold
The fluorene moiety, a tricyclic aromatic hydrocarbon, is a privileged scaffold in both materials science and medicinal chemistry.[1] Its rigid, planar structure, and extensive electron delocalization impart unique photophysical and electronic properties to the molecules in which it is incorporated. In the realm of drug development, fluorene derivatives have been explored for a wide range of therapeutic applications, including anticancer, antiviral, and neuroprotective agents.[2] The versatility of the fluorene core allows for functionalization at various positions, enabling the fine-tuning of a molecule's properties for specific applications.
1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-, also known as 9,9-bis(3,4-dicarboxyphenyl)fluorene dianhydride (BPAF), is a key fluorene-based monomer. Its dianhydride functionality makes it an excellent building block for the synthesis of polyimides, a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength.[3] While the primary applications of BPAF-derived polyimides have been in the electronics and aerospace industries, their inherent properties, combined with the potential for chemical modification, open up intriguing possibilities for their use in the biomedical field.[4]
This guide will provide the necessary technical details to synthesize, characterize, and utilize this monomer, with a special focus on its potential translation to pharmaceutical and biomedical research.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- is essential for its effective use in synthesis and material fabrication.
| Property | Value | Source(s) |
| CAS Number | 135876-30-1 | [5][6] |
| Molecular Formula | C₂₉H₁₄O₆ | [6] |
| Molecular Weight | 458.42 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 267-269 °C | [7] |
| Solubility | Low solubility in common organic solvents. Soluble in polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and dimethyl sulfoxide (DMSO). | [1][5] |
| Synonyms | 9,9-Bis(3,4-dicarboxyphenyl)fluorene dianhydride (BPAF), 5,5'-(9H-Fluorene-9,9-diyl)bis(isobenzofuran-1,3-dione) | [6] |
Synthesis of 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-
The synthesis of this dianhydride can be achieved through a multi-step process, as generally outlined in the patent literature.[7] The following is a detailed, three-step experimental protocol based on established chemical principles for this class of compounds.
Logical Workflow for Synthesis
Caption: Synthetic pathway for 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-.
Step 1: Synthesis of 9,9-bis(3,4-dimethylphenyl)fluorene
This initial step involves a Friedel-Crafts alkylation of o-xylene with 9-fluorenone.
-
Reagents and Materials:
-
9-fluorenone
-
o-xylene
-
Methanesulfonic acid (MSA)
-
Methanol
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve 9-fluorenone in an excess of o-xylene.
-
Slowly add methanesulfonic acid as the catalyst.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into methanol to precipitate the product.
-
Filter the solid, wash with methanol, and dry under vacuum to yield 9,9-bis(3,4-dimethylphenyl)fluorene.
-
Step 2: Synthesis of 9,9-bis(3,4-dicarboxyphenyl)fluorene
The intermediate from Step 1 is then oxidized to the corresponding tetracarboxylic acid.
-
Reagents and Materials:
-
9,9-bis(3,4-dimethylphenyl)fluorene
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water
-
Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser and mechanical stirrer
-
-
Procedure:
-
Suspend 9,9-bis(3,4-dimethylphenyl)fluorene in a mixture of pyridine and water.
-
Heat the mixture to reflux.
-
Gradually add potassium permanganate to the refluxing mixture.
-
Continue refluxing until the purple color of the permanganate disappears.
-
Cool the mixture and filter off the manganese dioxide.
-
Acidify the filtrate with concentrated hydrochloric acid to precipitate the tetracarboxylic acid.
-
Filter the white solid, wash with water, and dry under vacuum.
-
Step 3: Synthesis of 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis-
The final step is the cyclodehydration of the tetracarboxylic acid to the dianhydride.
-
Reagents and Materials:
-
9,9-bis(3,4-dicarboxyphenyl)fluorene
-
Acetic anhydride
-
Toluene
-
Round-bottom flask with reflux condenser
-
-
Procedure:
-
Suspend the 9,9-bis(3,4-dicarboxyphenyl)fluorene in a mixture of acetic anhydride and toluene.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.
-
Filter the crystalline solid, wash with toluene, and dry under vacuum at 150-180°C to yield the final dianhydride product.[1][7]
-
Characterization and Analytical Methods
Thorough characterization is crucial to confirm the identity and purity of the synthesized dianhydride.
Spectroscopic Analysis
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool to confirm the formation of the dianhydride. The characteristic peaks for the anhydride group are expected in the regions of 1840-1870 cm⁻¹ (asymmetric C=O stretching) and 1770-1790 cm⁻¹ (symmetric C=O stretching).[7] The disappearance of the broad O-H stretch from the carboxylic acid precursor is also a key indicator of successful cyclization.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show complex aromatic signals corresponding to the fluorene and phenyl protons. The integration of these signals should be consistent with the molecular structure.
-
¹³C NMR: The carbon NMR will provide detailed information about the carbon skeleton. The carbonyl carbons of the anhydride groups are expected to appear in the downfield region of the spectrum.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound. The expected exact mass for C₂₉H₁₄O₆ can be calculated and compared with the experimental value.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
The purity of the dianhydride is critical for achieving high molecular weight polymers. A reverse-phase HPLC method can be developed for this purpose. Due to the reactivity of anhydrides with protic solvents, a non-aqueous mobile phase is recommended.
-
Suggested HPLC Method:
-
Column: A cyano (CN) or a suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of anhydrous acetonitrile and anhydrous dimethylformamide (DMF).[8]
-
Detector: UV detector, monitoring at a wavelength where the compound has significant absorbance.
-
Sample Preparation: Dissolve the dianhydride in anhydrous DMF.
-
Caption: A typical workflow for the characterization of the synthesized dianhydride.
Polymer Synthesis: Preparation of Polyimides
The primary application of 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- is in the synthesis of polyimides. The following is a general two-step protocol for the preparation of a polyimide from this dianhydride and an aromatic diamine.
Polymerization Workflow
Caption: Two-step synthesis of polyimides from the dianhydride and a diamine.
Experimental Protocol
-
Step 1: Poly(amic acid) Synthesis
-
In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve a chosen aromatic diamine in a dry polar aprotic solvent (e.g., DMAc or NMP).[1]
-
Once the diamine is fully dissolved, add an equimolar amount of 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- in one portion.
-
Rinse the weighing container with additional solvent to ensure all the dianhydride is transferred to the reaction flask.
-
Stir the mixture at room temperature under a nitrogen atmosphere for 12-24 hours to form a viscous poly(amic acid) solution.
-
-
Step 2: Imidization to Polyimide
-
The poly(amic acid) solution can be cast onto a glass substrate to form a film.
-
The film is then thermally imidized by heating in a programmable oven with a staged temperature profile, for example: 80°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 300-350°C for 1 hour. This gradual heating removes the solvent and facilitates the cyclodehydration to the polyimide.
-
Alternatively, chemical imidization can be performed by adding a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the poly(amic acid) solution.
-
Applications in Drug Development: Current Status and Future Perspectives
While the majority of research on BPAF-derived polyimides has focused on materials science applications, the unique properties of the fluorene scaffold and the general biocompatibility of many polyimides suggest significant potential in the biomedical field.[4][9]
Potential as a Drug Delivery Vehicle
The synthesis of polyimides from BPAF allows for the incorporation of functional groups that can be used for drug conjugation or to modulate the polymer's solubility and degradation profile. The inherent fluorescence of some fluorene-based polymers could also be exploited for imaging and tracking of the drug delivery system.[4]
-
Future Research Directions:
-
Nanoparticle Formulation: Investigation into the formulation of BPAF-derived polyimides into nanoparticles for targeted drug delivery.
-
Drug Conjugation: Covalent attachment of therapeutic agents to the polymer backbone or side chains.
-
Controlled Release Studies: Evaluation of drug release kinetics under various physiological conditions.
-
Biocompatibility and Cytotoxicity
For any in vivo application, a thorough evaluation of biocompatibility is paramount. While polyimides are generally considered to be biocompatible, specific testing of polymers derived from BPAF is necessary.[9]
-
Recommended In Vitro Assays:
-
MTT or MTS Assay: To assess the cytotoxicity of the monomer and the derived polymers on relevant cell lines.
-
Hemolysis Assay: To evaluate the interaction with red blood cells.
-
Inflammatory Response: Measurement of cytokine production in immune cells exposed to the material.
-
Use as a Bioactive Scaffold
The fluorene nucleus itself has been identified as a pharmacophore in various drug discovery programs.[2] It is conceivable that the BPAF monomer or its derivatives could serve as a starting point for the synthesis of novel small-molecule therapeutics. The rigid fluorene core can be used to orient functional groups in a specific spatial arrangement to interact with biological targets.
Safety and Handling
Standard laboratory safety precautions should be followed when handling 1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- and its precursors.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from moisture and strong oxidizing agents.
Conclusion
1,3-Isobenzofurandione, 5,5'-(9H-fluoren-9-ylidene)bis- is a versatile monomer with a well-established role in the synthesis of high-performance polyimides. This guide has provided a detailed overview of its synthesis, characterization, and polymerization. While its applications have historically been in materials science, the unique properties of the fluorene scaffold and the potential for creating biocompatible polymers suggest a promising future for this compound in the field of drug development. Further research into its biocompatibility, drug loading and release capabilities, and potential as a bioactive scaffold is warranted to fully unlock its potential for biomedical applications.
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